Product packaging for 4-((Tert-butylamino)methyl)-2-nitrophenol(Cat. No.:)

4-((Tert-butylamino)methyl)-2-nitrophenol

Cat. No.: B13629773
M. Wt: 224.26 g/mol
InChI Key: AMKLBESURGVRQR-UHFFFAOYSA-N
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Description

Significance of Phenolic Mannich Bases and Related Ligand Systems in Chemical Science

Phenolic Mannich bases are products of the Mannich reaction, a cornerstone three-component condensation in organic chemistry involving a compound with an active hydrogen atom (in this case, a phenol), an aldehyde (commonly formaldehyde), and a primary or secondary amine. oarjbp.comlingayasvidyapeeth.edu.in This reaction provides a straightforward and efficient route to introduce an aminoalkyl functional group onto a phenolic backbone. lingayasvidyapeeth.edu.in

The significance of these compounds is multifaceted. In medicinal chemistry, the introduction of an aminomethyl group can modulate the physicochemical properties of the parent phenol (B47542), often leading to enhanced biological activity. Many Mannich bases are explored for their potential as anticancer, antibacterial, and anti-inflammatory agents.

In the realm of inorganic and coordination chemistry, phenolic Mannich bases are of particular importance as versatile ligands. lingayasvidyapeeth.edu.in The presence of both a phenolic hydroxyl group (a "hard" donor) and an amino group (a "borderline" donor) within the same molecule allows them to act as bidentate chelating agents for a wide variety of metal ions. lingayasvidyapeeth.edu.in The steric and electronic properties of the ligand can be fine-tuned by varying the substituents on the phenol ring or the amine, which in turn influences the geometry, stability, and reactivity of the resulting metal complexes. These complexes are investigated for applications in catalysis, materials science, and as chemosensors. lingayasvidyapeeth.edu.in

Structural Attributes of 4-((Tert-butylamino)methyl)-2-nitrophenol and Their Relevance to Reactivity and Coordination

The specific structure of this compound is derived from its precursor, 4-tert-Butyl-2-nitrophenol, through a Mannich reaction with tert-butylamine (B42293) and formaldehyde (B43269). The properties of this precursor provide a baseline for understanding the final compound.

Table 1: Physicochemical Properties of the Precursor, 4-tert-Butyl-2-nitrophenol

Property Value Reference
CAS Number 3279-07-0 sigmaaldrich.com
Molecular Formula C₁₀H₁₃NO₃ chemeo.com
Molecular Weight 195.22 g/mol sigmaaldrich.comchemeo.com
Melting Point 27-29 °C sigmaaldrich.com
Boiling Point 97 °C at 1 mmHg sigmaaldrich.com

| Density | 1.12 g/mL at 25 °C | sigmaaldrich.com |

The introduction of the (tert-butylamino)methyl group at the position ortho to the hydroxyl group creates a molecule with distinct structural features that dictate its chemical behavior.

Phenolic Hydroxyl Group (-OH): This group is acidic, and its acidity is significantly increased by the presence of the electron-withdrawing nitro group on the same ring. wikipedia.org It serves as a primary coordination site (as a phenoxide anion) for metal ions.

Nitro Group (-NO₂): Located ortho to the hydroxyl group, the nitro group is strongly electron-withdrawing. This electronic effect lowers the electron density of the aromatic ring, making it less susceptible to electrophilic substitution, and increases the acidity of the phenolic proton.

Tert-butyl Group (-C(CH₃)₃): This bulky alkyl group, positioned para to the hydroxyl group, exerts a significant steric influence. It can hinder intermolecular interactions and influence the regioselectivity of further reactions on the aromatic ring. In coordination chemistry, its bulk can affect the geometry and packing of metal complexes.

Tert-butylaminomethyl Group (-CH₂-NH-C(CH₃)₃): This Mannich base side chain introduces several key features. The secondary amine is basic and provides a second potential coordination site for metal ions, enabling the molecule to act as a bidentate ligand. The nitrogen and the phenolic oxygen can form a stable five-membered chelate ring with a metal center. The bulky tert-butyl group on the amine further adds to the steric crowding around this coordination site.

The interplay of these functional groups governs the molecule's reactivity and its function as a ligand. The proximity of the acidic phenol, the basic amine, and the electron-withdrawing nitro group creates a complex electronic and steric environment. This structure is well-suited for forming stable coordination complexes, where the electronic nature of the metal center can be modulated by the nitrophenol ring, while the steric environment is controlled by the two bulky tert-butyl groups.

Table 2: Summary of Structural Attributes and Their Relevance

Structural Feature Type Relevance to Reactivity & Coordination
Phenolic -OH Group Acidic, Hard Donor Primary coordination site (phenoxide); acidity enhanced by nitro group.
-NO₂ Group Electron-Withdrawing Increases phenol acidity; deactivates aromatic ring.
4-tert-Butyl Group Steric Bulk Influences molecular packing and regioselectivity of reactions.
Aminomethyl Group Basic, N-Donor Site Secondary coordination site; enables bidentate chelation.

Overview of Academic Research Trajectories for Aminomethylated Phenols

Academic research into aminomethylated phenols, the broader class to which this compound belongs, is active and follows several distinct trajectories.

One major area of focus is the development of novel and efficient synthetic methodologies . While the classical Mannich reaction is robust, researchers are continually exploring new catalysts and reaction conditions to improve yields, expand the substrate scope (particularly with sterically hindered amines or phenols), and control regioselectivity. lingayasvidyapeeth.edu.in This includes the use of transition-metal-free strategies and catalysis in aqueous media to develop more environmentally benign synthetic routes.

A second significant research direction is the exploration of their biological activities . The structural diversity achievable through the Mannich reaction makes this class of compounds a rich source for drug discovery programs. Extensive studies have been conducted on their potential as anticancer, antimicrobial, antifungal, and antioxidant agents. Research often focuses on establishing structure-activity relationships to design and synthesize derivatives with enhanced potency and selectivity.

Finally, a substantial body of research is dedicated to their application in coordination chemistry and materials science . As versatile ligands, aminomethylated phenols are used to synthesize a wide array of metal complexes with unique structural, electronic, and magnetic properties. lingayasvidyapeeth.edu.in These complexes are investigated for their catalytic activity in various organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. lingayasvidyapeeth.edu.in Furthermore, the ability of these ligands to form stable complexes is being harnessed to develop new functional materials, including sensors and molecular magnets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O3 B13629773 4-((Tert-butylamino)methyl)-2-nitrophenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

4-[(tert-butylamino)methyl]-2-nitrophenol

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)12-7-8-4-5-10(14)9(6-8)13(15)16/h4-6,12,14H,7H2,1-3H3

InChI Key

AMKLBESURGVRQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=CC(=C(C=C1)O)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Strategic Route Development for 4 Tert Butylamino Methyl 2 Nitrophenol

Optimized Synthetic Protocols for the Preparation of 4-((Tert-butylamino)methyl)-2-nitrophenol

The most established method for synthesizing aminomethylated phenols is the Mannich reaction. nih.govorganic-chemistry.org For the specific synthesis of this compound, this involves the reaction of 2-nitrophenol (B165410), formaldehyde (B43269), and tert-butylamine (B42293). The hydroxyl group of the phenol (B47542) is a strong ortho- and para-directing activator for electrophilic aromatic substitution. While the nitro group is a deactivating meta-director, the powerful activating effect of the hydroxyl group governs the regioselectivity. The aminomethylation occurs preferentially at the position para to the hydroxyl group (C4), which is sterically less hindered than the ortho position (C6) adjacent to the nitro group.

A representative protocol, adapted from similar syntheses of aminomethylated phenols, is outlined below. mdpi.com

Reactants Reagents/Solvents Conditions Product
2-NitrophenolMethanol (B129727) (Solvent)Reflux, 24 hrsThis compound
Tert-butylamine
Formaldehyde (37% aq. solution)

Table 1: Representative Synthetic Protocol for this compound via the Mannich Reaction.

The reaction is typically performed in a protic solvent like methanol or ethanol (B145695). The reactants are mixed and heated to reflux for a period sufficient to ensure complete reaction, often monitored by thin-layer chromatography. Upon completion, the product can be isolated by removing the solvent and purifying the residue, commonly through recrystallization or column chromatography.

Multicomponent reactions (MCRs), which involve combining three or more reactants in a single step to form a product containing structural elements from all starting materials, are highly valued for their efficiency and atom economy. nih.gov The Mannich reaction is a prime example of a three-component reaction (3CR) and is a cornerstone in the synthesis of aminomethylated phenols. mdpi.comorganic-chemistry.org

The versatility of MCRs allows for the generation of diverse libraries of substituted phenols by varying the individual components. nih.gov For instance, in the context of the Mannich reaction, substituting 2-nitrophenol with other substituted phenols, or replacing tert-butylamine and formaldehyde with other amines and aldehydes, can produce a wide array of structural analogs.

Beyond the classic Mannich reaction, other MCRs are employed for phenol synthesis and functionalization:

Petasis Reaction (Boronic Acid Mannich Reaction): This reaction couples an aldehyde, an amine, and a vinyl or aryl boronic acid, offering an alternative route to complex aminoalkyl derivatives. nih.gov

Ugi-Smiles Reaction: A variation of the Ugi four-component reaction (U-4CR), this process uses an electron-deficient phenol in place of the typical carboxylic acid component, enabling the synthesis of complex structures in a few steps. nih.gov

Cycloaddition Cascades: Diels-Alder reactions, for example, can be used to construct the phenol ring itself from substituted dienes and dienophiles, providing regiochemical control over the substitution pattern. oregonstate.edu

These MCR strategies highlight a modular approach to synthesizing highly substituted phenols, which is a significant advantage in medicinal chemistry and materials science for creating diverse molecular scaffolds. nih.govnih.gov

The mechanism of the Mannich reaction is well-established and proceeds through two main stages. organic-chemistry.orgamanote.comresearchgate.net

Formation of the Electrophile (Eschweiler-Clarke Iminium Ion): The reaction initiates with the nucleophilic attack of the amine (tert-butylamine) on the carbonyl carbon of the aldehyde (formaldehyde). This is followed by dehydration to form a reactive electrophilic species known as an N-methylenealkylamine or, more accurately, its protonated form, the iminium cation.

Step 1: Amine + Formaldehyde → Hemiaminal Step 2: Hemiaminal - H₂O → Iminium Cation

Electrophilic Aromatic Substitution: The electron-rich phenol (2-nitrophenol) then acts as a nucleophile, attacking the iminium ion. The hydroxyl group strongly activates the aromatic ring, directing the substitution to the ortho and para positions. In the case of 2-nitrophenol, the para position (C4) is favored due to reduced steric hindrance compared to the C6 position, leading to the formation of the 4-((tert-butylamino)methyl) product. A final deprotonation step re-aromatizes the ring to yield the stable Mannich base.

The regioselectivity of this reaction is a critical consideration, primarily dictated by the electronic effects of the substituents already present on the phenol ring and steric factors. mdpi.com

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to the synthesis of nitrophenols and their derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govsciepublish.com

For the synthesis of this compound, several green strategies can be considered:

Solvent Selection: Traditional syntheses often use volatile organic solvents. A greener approach would involve using water, ethanol, or performing the reaction under solvent-free conditions, which has been shown to be effective for some Mannich reactions. organic-chemistry.org

Catalysis: While the Mannich reaction can often proceed without a catalyst, employing a recyclable, non-toxic catalyst, such as an iron-based catalyst, could enhance reaction rates and yields, aligning with green principles. nih.gov Earth-abundant metal catalysts are increasingly explored for nitroarene transformations. nih.gov

Atom Economy: As a multicomponent reaction, the Mannich synthesis is inherently atom-economical, as most atoms from the reactants are incorporated into the final product, with water being the primary byproduct. nih.gov

Energy Efficiency: Utilizing microwave irradiation or ultrasound as alternative energy sources can often reduce reaction times and energy consumption compared to conventional heating.

Alternative Reagents: The synthesis of the 2-nitrophenol precursor itself can be made greener. Studies have shown that the nitration of phenol can be optimized to reduce the use of harsh acids and solvents, for example, by carefully controlling reaction parameters like temperature and concentration to maximize yield and selectivity. paspk.org

Green Chemistry Principle Application to Synthesis
Waste PreventionOptimize reaction for high yield, minimizing byproducts.
Atom EconomyUtilize MCRs like the Mannich reaction.
Less Hazardous SynthesisAvoid toxic solvents; use water or solvent-free conditions.
Safer Solvents & AuxiliariesReplace volatile organic solvents with benign alternatives like ethanol or water.
Design for Energy EfficiencyEmploy microwave or ultrasonic irradiation to reduce reaction times.
Use of Renewable FeedstocksWhere possible, derive starting materials from renewable sources.
CatalysisUse recyclable and non-toxic catalysts to improve efficiency.

Table 2: Application of Green Chemistry Principles.

Derivatization Strategies for Structural Modifications of this compound

Derivatization involves chemically modifying a molecule to alter its properties or to create new analogs for further study. This compound possesses three primary functional groups amenable to derivatization: the phenolic hydroxyl group, the nitro group, and the secondary amine.

Phenolic Hydroxyl Group: This group can undergo O-alkylation or O-acylation to form ethers and esters, respectively. Silylation is another common derivatization to form silyl (B83357) ethers, which can increase volatility for techniques like gas chromatography. jfda-online.comresearchgate.net

Nitro Group: The nitro group is a versatile functional handle. Its most common transformation is reduction to an amino group, which can be accomplished using various reagents like tin and HCl, catalytic hydrogenation, or greener methods employing iron catalysts or sodium hydrosulfide. nih.govgoogle.com The resulting aniline (B41778) derivative can then undergo a wide range of reactions, such as diazotization, acylation, or alkylation.

Secondary Amine: The tert-butylamino group can be acylated to form amides or undergo further alkylation. The steric hindrance from the tert-butyl group may influence the reactivity of the nitrogen atom. nih.gov

A key strategy for exploring structure-activity relationships is the synthesis of a library of analogs and homologs. This is readily achieved by modifying the components of the initial Mannich reaction. mdpi.comnih.gov

Variable Component Example Reactants Resulting Analog Structure
Phenol 4-Chloro-2-nitrophenol5-Chloro-4-((tert-butylamino)methyl)-2-nitrophenol
2-Nitro-p-cresol4-((Tert-butylamino)methyl)-6-methyl-2-nitrophenol
Amine Diethylamine4-((Diethylamino)methyl)-2-nitrophenol
Piperidine2-Nitro-4-(piperidin-1-ylmethyl)phenol
Aldehyde Benzaldehyde4-(1-(Tert-butylamino)benzyl)-2-nitrophenol

Table 3: Synthesis of Analogs by Varying Mannich Reaction Components.

This modular approach allows for systematic modification of the aromatic substitution pattern, the nature of the amino group (e.g., size, basicity, nucleophilicity), and the linker between the aromatic ring and the nitrogen atom.

Besides the direct one-pot Mannich reaction, alternative, multi-step synthetic routes can be devised by assembling the molecule from different precursors. These pathways can offer advantages in terms of controlling regioselectivity or introducing specific functionalities.

Route A (Nitration as a Final Step): This route would involve first synthesizing 4-((tert-butylamino)methyl)phenol via a Mannich reaction between phenol, formaldehyde, and tert-butylamine. The subsequent step would be the nitration of this intermediate. However, this approach faces significant challenges with regioselectivity, as nitration would likely yield a mixture of isomers (ortho to the hydroxyl group), requiring difficult purification.

Route B (Amination as a Final Step): This strategy involves first preparing an electrophilic precursor, such as 4-(chloromethyl)-2-nitrophenol (B1349657) or 4-(bromomethyl)-2-nitrophenol. This intermediate could then be reacted with tert-butylamine in a nucleophilic substitution reaction to form the final product. This pathway offers good control over the final structure but requires the synthesis and handling of a potentially lachrymatory haloalkylphenol intermediate.

Route C (Reduction and Functionalization): A precursor such as 2-amino-4-methyl-6-nitrophenol (B1587855) could be synthesized, followed by modification of the methyl group. This pathway is generally more complex and less direct than the Mannich reaction approach.

A comparison of these routes shows that the direct Mannich reaction (the primary method discussed in Section 2.1) is often the most efficient and straightforward for this particular molecular architecture due to its convergence and high atom economy.

Lack of Sufficient Research Data on the Coordination Chemistry of this compound

A thorough review of available scientific literature reveals a significant scarcity of dedicated research on the advanced coordination chemistry of the specific ligand, this compound. Consequently, a detailed and evidence-based article adhering to the requested outline on its metal complexes, including synthesis, structural elucidation, and spectroscopic analysis, cannot be generated at this time.

The requested article structure necessitates in-depth experimental data and research findings that are not present in the public domain for this particular compound. Specifically, there is a lack of published studies detailing:

The synthesis and isolation of its transition metal complexes.

The formation of any polynuclear or supramolecular architectures involving this ligand.

Advanced spectroscopic and diffraction analyses of its coordination compounds.

While research exists for structurally related nitrophenol derivatives and other ligand systems, any extrapolation of their properties to this compound would be speculative and would not meet the required standards of scientific accuracy for the specified topic.

Therefore, until dedicated research on the coordination chemistry of this compound is published, it is not possible to provide a scientifically rigorous article that fulfills the detailed requirements of the prompt.

Advanced Coordination Chemistry of 4 Tert Butylamino Methyl 2 Nitrophenol Ligand Systems

Structural Elucidation of Coordination Compounds through Advanced Spectroscopic and Diffraction Techniques

Single-Crystal X-Ray Diffraction for Solid-State Molecular and Crystal Structure Determination

Research on a copper(II) complex of a similar Schiff base ligand derived from 2-hydroxy-3-methoxybenzaldehyde and N,N-dimethylethylenediamine revealed a distorted square pyramidal geometry around the Cu(II) ion. In another study, a nickel(II) complex with a tridentate Schiff base ligand demonstrated a slightly distorted square planar geometry. These studies highlight how the nature of the metal ion and the ligand's substituents influence the final solid-state structure. For the 4-((tert-butylamino)methyl)-2-nitrophenol ligand, it is expected to coordinate to metal ions primarily through the phenolic oxygen and the imine nitrogen atoms, forming a stable chelate ring. The specific coordination geometry (e.g., tetrahedral, square planar, or octahedral) would depend on the metal ion, its oxidation state, and the presence of other co-ligands.

Table 1: Representative Crystallographic Data for Metal-Schiff Base Complexes

Parameter [Cu(L)Cl] [Ni(L)(NCS)]
Formula C₁₃H₁₉ClCuN₂O₂ C₁₄H₁₉N₃NiO₂S
Crystal System Monoclinic Orthorhombic
Space Group P2₁/c Pca2₁
a (Å) 8.654(2) 14.987(3)
b (Å) 10.123(2) 8.123(2)
c (Å) 17.896(4) 13.456(3)
**β (°) ** 98.76(3) 90
Coordination Geometry Distorted Square Pyramidal Square Planar

Note: Data presented is for analogous Schiff base complexes to illustrate typical findings from single-crystal X-ray diffraction studies.

Theoretical and Computational Analysis of Metal-Ligand Interactions and Electronic Structures

Computational chemistry provides powerful tools for complementing experimental data and gaining a deeper understanding of the electronic structure and behavior of coordination complexes.

Density Functional Theory (DFT) is a widely used computational method to predict the geometry and electronic properties of molecules. For metal complexes of this compound, DFT calculations can optimize the molecular structure, yielding bond lengths and angles that can be compared with experimental data from X-ray diffraction.

DFT studies on similar Schiff base complexes have successfully predicted their geometric structures and electronic characteristics. These calculations often employ basis sets like 6-311++G(d,p) for the ligand atoms and LANL2DZ for the metal ion. Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the complex. A smaller gap generally implies higher reactivity.

Table 2: Calculated Electronic Properties from DFT for a Model Schiff Base Complex

Parameter Value (eV)
HOMO Energy -6.25
LUMO Energy -2.15
Energy Gap (ΔE) 4.10
Dipole Moment (Debye) 3.45

Note: These values are illustrative and represent typical results obtained from DFT calculations on related coordination compounds.

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For coordination complexes, MD simulations can provide insights into their stability in different environments (e.g., in solution) and can be used to explore conformational changes and reactivity pathways. By simulating the motion of atoms, MD can reveal the flexibility of the metal-ligand framework and the nature of interactions with solvent molecules. This information is crucial for understanding the behavior of these complexes in practical applications, such as catalysis, where the solvent can play a significant role.

Frontier Molecular Orbital (FMO) theory focuses on the role of the HOMO and LUMO in chemical reactions. The distribution of these orbitals in a molecule indicates the most likely sites for electrophilic and nucleophilic attack. In metal complexes of this compound, the HOMO is typically localized on the electron-rich parts of the ligand and the metal d-orbitals, while the LUMO is often centered on the ligand's aromatic system or the metal ion, depending on their relative energies.

Analysis of the FMOs helps in understanding the nature of the metal-ligand bond. For instance, the interaction between the ligand's HOMO and the metal's LUMO is indicative of a ligand-to-metal charge transfer (LMCT), a common feature in such complexes. The composition and energy of these orbitals dictate the electronic absorption spectra of the complex and its potential photochemical reactivity. A detailed FMO analysis can therefore predict the most reactive sites and rationalize the observed electronic transitions.

No Published Research Found on the Catalytic Activity of this compound Metal Complexes

As a result, it is not possible to generate a detailed article on the "Mechanistic Investigations of Catalytic Activity Mediated by this compound Metal Complexes" as requested. The creation of a scientifically accurate and informative article necessitates the availability of foundational research, including experimental data, mechanistic explorations, and structure-activity relationship studies, none of which appear to be present in the public domain for this particular compound.

The proposed article outline, which includes sections on homogeneous and heterogeneous catalysis, the influence of ligand and metal modifications on catalytic performance, and sustainable catalysis, requires specific research findings that are currently unavailable. Without any primary literature to draw upon, any attempt to construct such an article would be speculative and would not meet the standards of scientific accuracy.

While there is a broad body of research on the catalytic applications of other nitrophenol derivatives, Schiff bases, and aminophenol-based metal complexes, the unique structure of this compound means that findings from other systems cannot be extrapolated to provide factual information about its specific catalytic behavior.

Therefore, until research is conducted and published on the synthesis and catalytic properties of metal complexes of this compound, a detailed and factual article on this topic cannot be written.

Mechanistic Investigations of Catalytic Activity Mediated by 4 Tert Butylamino Methyl 2 Nitrophenol Metal Complexes

Sustainable Catalysis with 4-((Tert-butylamino)methyl)-2-nitrophenol-Based Catalysts

Development of Reusable and Environmentally Benign Catalytic Systems

Extensive research into the catalytic applications of metal complexes derived from this compound has yet to yield specific studies focused on the development of reusable and environmentally benign catalytic systems. While the broader field of catalysis places a significant emphasis on creating sustainable and recyclable catalysts to minimize environmental impact and reduce operational costs, literature specifically detailing these aspects for this compound complexes is not currently available.

The development of such systems typically involves immobilizing the metal complex onto a solid support, such as polymers, silica, or magnetic nanoparticles. This heterogenization allows for easy separation of the catalyst from the reaction mixture, enabling its reuse over multiple cycles. Research in this area would traditionally investigate the stability of the immobilized catalyst, the potential for metal leaching, and the maintenance of catalytic activity over repeated uses. However, specific data, including tables on recyclability and comparative studies of different support materials for this compound complexes, are absent in the current scientific literature.

Catalytic Applications in Renewable Chemical Feedstock Transformations

Similarly, there is a notable lack of published research on the application of this compound metal complexes in the transformation of renewable chemical feedstocks. The conversion of biomass-derived molecules into valuable chemicals and fuels is a critical area of green chemistry. Catalysts play a pivotal role in these transformations, which often involve processes like oxidation, reduction, and hydrolysis of substrates such as cellulose, lignin, and platform molecules like 5-hydroxymethylfurfural.

While numerous studies explore the use of various metal complexes for these purposes, specific investigations employing catalysts based on the this compound ligand are not documented. Consequently, there are no detailed research findings, reaction data, or tables illustrating the efficiency, selectivity, and substrate scope of these specific complexes in the context of renewable feedstock conversion. The potential of these complexes to contribute to a bio-based economy remains an unexplored area of research.

In Vitro Biological Research on this compound Remains Undocumented in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and research articles, no specific in vitro studies detailing the molecular interactions and biochemical modulatory effects of the chemical compound this compound or its complexes have been publicly reported.

While research exists on related nitrophenol derivatives and compounds featuring tert-butyl functional groups, a direct investigation into the biological activities of this compound, as outlined in the requested article structure, is absent from the available scientific literature. Therefore, it is not possible to provide a detailed, evidence-based article on its specific molecular interactions and in vitro biological research.

The proposed article outline included in-depth sections on the compound's potential interactions with biomolecules and its biochemical modulatory effects. These sections were intended to cover:

Molecular Recognition and Binding Mechanisms: Including interactions with enzymes and receptors, as well as nucleic acid binding and intercalation mechanisms.

In Vitro Biochemical Modulatory Effects: Encompassing antioxidant and free radical scavenging activities, antimicrobial research, and enzyme inhibition kinetics.

General research on similar chemical structures, such as other substituted nitrophenols, indicates a wide range of potential biological activities. For instance, various nitrophenol compounds have been studied for their antimicrobial and enzyme-inhibiting properties. Similarly, the presence of a phenolic hydroxyl group can sometimes confer antioxidant capabilities. However, the specific combination of the tert-butylamino)methyl group at the 4-position and the nitro group at the 2-position of the phenol (B47542) ring creates a unique molecule whose biological profile cannot be accurately predicted without direct experimental evidence.

Without dedicated in vitro studies on this compound, any discussion of its molecular interactions or biochemical effects would be purely speculative and would not meet the standards of scientific accuracy. The scientific community has not yet published research that would allow for a detailed analysis of its potential as an enzyme inhibitor, its mode of interaction with DNA, or its efficacy as an antioxidant or antimicrobial agent in biochemical systems.

Therefore, the creation of an article with detailed research findings and data tables on this compound is not feasible at this time due to the lack of primary research on the subject.

Advanced Research Directions and Future Prospects for 4 Tert Butylamino Methyl 2 Nitrophenol Based Systems

Development of Novel Materials and Functional Devices Incorporating 4-((Tert-butylamino)methyl)-2-nitrophenol

The unique structural features of this compound make it a promising candidate for the development of novel materials and functional devices. The presence of both a hydrogen bond donor (phenolic hydroxyl) and acceptor (nitro group, amino group), along with a bulky hydrophobic tert-butyl group, allows for the tuning of intermolecular interactions, which are critical in the design of advanced materials.

Potential Applications in Organic Electronics:

Derivatives of nitrophenols are known to exhibit interesting optical and electronic properties. The intramolecular hydrogen bonding in 2-nitrophenol (B165410) derivatives can influence their photophysical characteristics. For this compound, it is hypothesized that its derivatives could be investigated as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electron-withdrawing nature of the nitro group and the potential for charge transfer interactions could be exploited in the design of new organic semiconductors.

Development of Chemosensors:

The phenolic and amino moieties within the molecule provide potential binding sites for metal ions or other analytes. The development of chemosensors based on this scaffold could be achieved by monitoring changes in its spectroscopic properties (e.g., UV-Vis absorption or fluorescence) upon binding to a target species. The tert-butyl group could enhance selectivity by creating a specific steric environment around the binding pocket.

Potential Material/Device Key Feature of this compound Prospective Function
Organic SemiconductorsElectron-withdrawing nitro group, potential for π-stackingCharge transport in OLEDs or OPVs
ChemosensorsPhenolic and amino groups as binding sitesSelective detection of metal ions or small molecules
pH-Responsive MaterialsAcidic phenol (B47542) and basic amine functionalitiesMaterials that change properties with pH

Integration into Supramolecular Assemblies and Nanosystems for Advanced Applications

The self-assembly of molecules into well-defined supramolecular structures is a powerful bottom-up approach to creating functional nanosystems. This compound is well-suited for integration into such assemblies due to its capacity for forming multiple non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces.

Formation of Gels and Liquid Crystals:

The directional nature of hydrogen bonding involving the phenol, nitro, and amino groups, combined with the steric influence of the tert-butyl group, could facilitate the formation of one-dimensional stacks or other ordered arrangements. This could lead to the development of new organogels or liquid crystalline phases with stimuli-responsive properties.

Surface Modification and Nanoparticle Functionalization:

The molecule could be used to functionalize the surfaces of nanoparticles (e.g., gold or silica), imparting specific properties such as hydrophobicity or a pH-responsive charge. Such functionalized nanoparticles could find applications in targeted drug delivery, catalysis, or as components in nanocomposite materials.

Supramolecular System Driving Force for Assembly Potential Application
OrganogelsHydrogen bonding, π-π stackingSmart materials, environmental remediation
Liquid CrystalsAnisotropic molecular shape, intermolecular interactionsDisplay technologies, optical sensors
Functionalized NanoparticlesCovalent or non-covalent surface attachmentDrug delivery, catalysis

Emerging Theoretical and Computational Approaches for Predictive Design and Analysis

Given the limited experimental data on this compound, theoretical and computational methods are invaluable for predicting its properties and guiding future experimental work.

Density Functional Theory (DFT) Studies:

DFT calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. Such studies can provide insights into its reactivity, the nature of its intramolecular hydrogen bonding, and its potential for charge transfer. This information is crucial for designing derivatives with tailored electronic properties for applications in materials science.

Molecular Dynamics (MD) Simulations:

MD simulations can be used to explore the self-assembly behavior of this compound in different solvent environments. These simulations can help to understand how intermolecular interactions govern the formation of larger aggregates and can predict the morphology of resulting supramolecular structures.

Computational Method Predicted Property Relevance to Application
Density Functional Theory (DFT)Electronic structure, UV-Vis spectra, reactivityDesign of organic electronic materials and sensors
Molecular Dynamics (MD)Self-assembly behavior, aggregate morphologyDevelopment of gels, liquid crystals, and nanosystems
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme-ligand interactionsDesign of potential bioactive molecules

Interdisciplinary Research Synergies for Expanding the Utility of this compound in Chemical Biology and Material Science

The multifaceted nature of this compound makes it an ideal candidate for interdisciplinary research, bridging the gap between material science and chemical biology.

Probes for Biological Systems:

The nitrophenol moiety is a known chromophore, and its spectral properties are often sensitive to the local environment. This suggests that derivatives of this compound could be developed as fluorescent probes to study biological processes. The tert-butyl group could influence the molecule's localization within cellular compartments.

Development of Bio-inspired Materials:

By mimicking the self-assembly principles found in nature, researchers could use this compound as a building block for creating complex, functional materials. For example, the controlled assembly of this molecule on a surface could be used to create patterns that influence cell adhesion and growth, with potential applications in tissue engineering.

The synthesis of related aminomethylated phenols is often achieved through the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom. wikipedia.org In the case of phenols, this typically occurs at the ortho position to the hydroxyl group. rsc.org The nitro-Mannich reaction is a variation where a nitroalkane adds to an imine. wikipedia.org

While specific research on this compound is not prominent in the literature, the foundational chemistry of nitrophenols and aminomethylated phenols provides a strong basis for the projected research directions outlined above. nih.govnih.gov The synergistic combination of its functional groups in a unique steric and electronic arrangement warrants further investigation into its potential to contribute to the development of new technologies.

Q & A

Basic: What are the optimal synthetic routes for 4-((tert-butylamino)methyl)-2-nitrophenol, and how can purity be validated?

Methodological Answer:
The synthesis typically involves two key steps: (1) nitration of a phenolic precursor to introduce the nitro group at the ortho position, and (2) reductive amination or alkylation to attach the tert-butylamino-methyl group. For example:

  • Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
  • Amination : React the nitro-phenol intermediate with tert-butylamine in the presence of formaldehyde via Mannich reaction conditions (ethanol solvent, 60–80°C).
    Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity. Validate purity via HPLC (>98% area) and confirm structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.5–8.2 ppm), tert-butyl group (δ 1.2–1.4 ppm), and methylene bridge (δ 3.8–4.2 ppm).
    • HRMS : Exact mass (C₁₁H₁₅N₂O₃⁺) calculated as 223.1083; deviations >5 ppm require re-analysis.
  • Purity Assessment :
    • HPLC : C18 column, 70:30 acetonitrile/water, UV detection at 254 nm.
    • Melting Point : Compare observed mp (e.g., 160–162°C) with literature values to detect impurities .

Advanced: How can researchers resolve contradictions in toxicokinetic data between animal models and potential human exposure?

Methodological Answer:
Address interspecies variability by:

Comparative Toxicokinetics : Administer the compound to rodents and non-rodents (e.g., rabbits) via oral, dermal, and inhalation routes. Measure plasma half-life, tissue distribution (e.g., liver, kidney), and urinary excretion.

In Vitro Metabolism : Use human hepatocyte cultures or microsomal fractions to identify species-specific metabolites (e.g., nitro-reduction products).

Biomarker Identification : Screen for unique metabolites (e.g., tert-butylamine adducts) in urine via LC-MS/MS to establish human-specific exposure markers .

Advanced: What experimental approaches are recommended to study placental transfer potential?

Methodological Answer:

  • Ex Vivo Placental Perfusion : Use term human placental tissue in a dual-chamber system. Introduce the compound (10–100 µM) to the maternal side and quantify fetal-side transfer via LC-MS.
  • In Vitro Models : Immortalized trophoblast cell lines (e.g., BeWo) cultured in Transwell® systems. Measure transepithelial electrical resistance (TEER) and permeability coefficients.
  • Fetal Toxicity Screening : Assess binding to fetal hemoglobin using spectrophotometric titration (λmax 405 nm) .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions : Protect from light (amber glass vials), store at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation.
  • Stability Tests :
    • Accelerated Degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for nitro-group reduction or tert-butyl cleavage.
    • pH Sensitivity : Test solubility and stability in buffers (pH 1–13) to identify decomposition pathways (e.g., hydrolysis of the methylene bridge) .

Advanced: How can computational modeling predict the reactivity of the tert-butylamino and nitro groups?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the nitro group and steric hindrance from tert-butyl.
  • Molecular Docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina. Focus on binding affinity (ΔG) and hydrogen-bonding patterns.
  • Reactivity Predictions : Use ChemAxon or Schrödinger suites to simulate pH-dependent tautomerism or nitro-to-amine reduction pathways .

Advanced: How does the tert-butyl group influence the compound’s solubility and bioavailability?

Methodological Answer:

  • Log P Measurement : Shake-flask method (octanol/water) to determine partition coefficients. Tert-butyl groups typically increase log P (hydrophobicity), reducing aqueous solubility.
  • Bioavailability Testing :
    • Caco-2 Permeability Assay : Measure apical-to-basolateral transport (Papp >1×10⁻⁶ cm/s indicates good absorption).
    • Pharmacokinetic Profiling : Administer to rodents (IV and oral routes) to calculate bioavailability (AUC₀–24h ratio). Adjust formulation (e.g., PEGylation) to enhance solubility .

Advanced: What strategies mitigate conflicting data in environmental degradation studies?

Methodological Answer:

  • Standardized Degradation Protocols :
    • Photolysis : Expose to UV light (λ=254 nm) in aqueous solution; monitor nitro-group cleavage via UV-Vis spectroscopy.
    • Biodegradation : Use OECD 301D closed bottle test with activated sludge; quantify residual compound via GC-MS.
  • Controlled Variable Analysis : Isolate factors like pH, microbial activity, and light intensity to identify dominant degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.